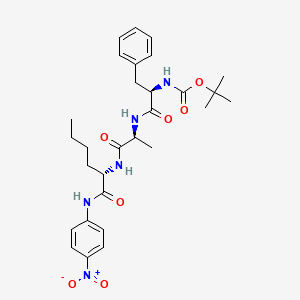
N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide is a synthetic compound with the molecular formula C29H39N5O7 and a molecular weight of 569.65 g/mol. It is known for its complex structure, which includes a tert-butyl carbamate (Boc) protecting group, a D-phenylalanine (D-Phe) residue, an alanine (Ala) residue, a norleucine (Nle) residue, and a p-nitroanilide group. This compound is often used in biochemical research and has various applications in scientific studies.
Preparation Methods
The synthesis of N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide involves multiple steps, typically starting with the protection of amino acids and subsequent coupling reactions. The Boc group is used to protect the amino group of D-phenylalanine, followed by the sequential addition of alanine and norleucine residues. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions to expose the free amine group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids like trifluoroacetic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a model compound for studying peptide synthesis and reactions.
Biology: It is used in enzyme assays to study protease activity.
Industry: It is used in the synthesis of complex peptides and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide involves its interaction with specific molecular targets, such as proteases. The compound acts as a substrate for these enzymes, allowing researchers to study enzyme kinetics and inhibition. The p-nitroanilide group is particularly useful as it releases a chromophore upon cleavage, enabling easy detection and quantification of enzymatic activity.
Comparison with Similar Compounds
N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide can be compared with other similar compounds, such as:
This compound: Similar in structure but may have different protecting groups or amino acid residues.
This compound: Another peptide substrate with variations in the amino acid sequence or protecting groups.
The uniqueness of this compound lies in its specific combination of residues and the presence of the p-nitroanilide group, which makes it particularly useful for enzyme assays and biochemical studies.
Properties
Molecular Formula |
C29H39N5O7 |
|---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C29H39N5O7/c1-6-7-13-23(26(36)31-21-14-16-22(17-15-21)34(39)40)32-25(35)19(2)30-27(37)24(18-20-11-9-8-10-12-20)33-28(38)41-29(3,4)5/h8-12,14-17,19,23-24H,6-7,13,18H2,1-5H3,(H,30,37)(H,31,36)(H,32,35)(H,33,38)/t19-,23-,24+/m0/s1 |
InChI Key |
HNSVYXUELBPFEO-WDJPJFJCSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















